(2,4-dimethylphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3S/c1-4-19-8-7-9-20(15-19)26-16-24(25(27)21-13-12-17(2)14-18(21)3)30(28,29)23-11-6-5-10-22(23)26/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEQUFRBXSQUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-dimethylphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine derivative class, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its potential applications in medicine.
Molecular Structure
The molecular formula of this compound is C_{25}H_{23}N_{O}_{4}S, with a molecular weight of approximately 433.5 g/mol. The structure features a benzothiazine core substituted with various functional groups that enhance its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C_{25}H_{23}N_{O}_{4}S |
| Molecular Weight | 433.5 g/mol |
| Class | Benzothiazine Derivative |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often requiring careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that related benzothiazine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways and enzymes involved in tumor growth.
Case Study:
In a study examining the effects of benzothiazine derivatives on cancer cells, it was found that a compound with a similar structure demonstrated an IC50 value of 0.3\mu M against various cancer cell lines, indicating potent cytotoxicity and potential for therapeutic use .
Antimicrobial Activity
Additionally, benzothiazine derivatives are recognized for their antimicrobial properties. The presence of electron-donating groups in the structure enhances their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
The mechanism through which This compound exerts its biological effects likely involves:
- Inhibition of specific enzymes related to cancer progression.
- Disruption of cellular signaling pathways.
- Interaction with DNA or RNA leading to apoptosis in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
